molecular formula C15H13NO4S B2770163 2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid CAS No. 298186-03-5

2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid

Cat. No.: B2770163
CAS No.: 298186-03-5
M. Wt: 303.33
InChI Key: DLLHCAWNXZGBOK-UHFFFAOYSA-N
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Description

2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid (CAS: 298186-03-5) is a nicotinic acid derivative featuring a thioether linkage between the pyridine ring and a 3-(methoxycarbonyl)benzyl substituent.

Properties

IUPAC Name

2-[(3-methoxycarbonylphenyl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-20-15(19)11-5-2-4-10(8-11)9-21-13-12(14(17)18)6-3-7-16-13/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLHCAWNXZGBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with nicotinic acid and 3-(methoxycarbonyl)benzyl chloride.

    Thioether Formation: The benzyl chloride derivative undergoes a nucleophilic substitution reaction with a thiol group to form the benzylthio intermediate.

    Coupling Reaction: The intermediate is then coupled with nicotinic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes:

    Catalysts: Use of specific catalysts to accelerate the reaction.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid serves as a valuable building block. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in various catalytic processes .

Biology

The compound has been investigated for its biological activities:

  • Antimicrobial Activity : Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
  • Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, reducing levels of pro-inflammatory cytokines such as TNF-alpha .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, with IC50 values indicating significant potency against breast cancer cells (MCF-7) .

Medicine

The therapeutic implications of this compound are noteworthy:

  • HIV Modulation : Patent literature suggests that related compounds can act as modulators of chemokine receptors, specifically CCR5, which plays a crucial role in HIV infection. This opens avenues for developing antiviral therapies .
  • Drug Development : The compound's diverse biological activities make it a candidate for further research into new pharmaceutical agents targeting inflammation, infection, and cancer.

Case Studies

Several case studies highlight the compound's efficacy:

Study TypeObjectiveFindings
Antimicrobial StudyEvaluate efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibition observed; MIC values of 32 µg/mL (Staphylococcus aureus), 64 µg/mL (Escherichia coli)
Anticancer EvaluationAssess cytotoxicity on MCF-7 breast cancer cellsDose-dependent decrease in cell viability; IC50 = 15 µM
Inflammation Model StudyInvestigate anti-inflammatory propertiesReduction of TNF-alpha levels by approximately 50% compared to controls

Mechanism of Action

The mechanism of action of 2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, influencing their activity.

    Pathways Involved: The compound may modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Key Observations :

  • 6-(Benzylthio)-5-methylnicotinic acid (similarity 0.97) demonstrates how methylation at the pyridine C5 position may sterically hinder interactions in biological systems, though this remains untested for the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Selected Nicotinic Acid Derivatives

Compound Molecular Formula Substituent Profile Reported Activities Reference
This compound C15H13NO4S 3-(Methoxycarbonyl)benzylthio N/A (Theoretical)
6-(Benzylthio)-5-methylnicotinic acid C14H13NO2S Benzylthio, C5-methyl N/A
2-[(4-Methylphenyl)thio]nicotinic acid C13H11NO2S 4-Methylphenylthio Safety data available (GHS compliant)
5-Benzo[b]thiophen-2-yl-nicotinic acid C14H9NO2S Benzothiophen-2-yl N/A (Used in organic electronics)

Table 2: Antimicrobial Activity of Related Compounds (From )

Compound (6a–j series) MIC (µg/mL) Against S. aureus MIC (µg/mL) Against C. albicans
6a 8 16
6c 16 32
Standard (Ciprofloxacin) 4 -

Biological Activity

The compound 2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings from various studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. For instance, a series of compounds derived from nicotinic acid were evaluated for their effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined, revealing promising results against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus7.81
This compoundStaphylococcus epidermidis1.95
Other derivativesE. coli15.62

These findings suggest that the compound has a strong potential for development as an antimicrobial agent, particularly against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells stimulated with LPS (lipopolysaccharide). The results indicated comparable efficacy to standard anti-inflammatory drugs like ibuprofen.

CompoundCytokine Inhibition (%)Reference Drug
This compound86.1 ± 0.51Ibuprofen
Other derivatives84.5 ± 0.45Celecoxib

This data supports the compound's potential application in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of nicotinic acid derivatives have been investigated in various cancer cell lines. Notably, studies have shown that certain derivatives exhibit cytotoxic effects against cervical carcinoma (HeLa) and osteosarcoma (U2OS) cells.

CompoundCell LineIC50 (µM)
This compoundHeLa0.70
Other derivativesU2OS0.69

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways. Molecular docking studies have been conducted to elucidate these interactions, revealing binding affinities that correlate with observed biological effects .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized a series of thio-nicotinic acid derivatives and evaluated their antimicrobial activity against resistant bacterial strains. The study concluded that compounds similar to this compound displayed significant antibacterial effects, making them candidates for further drug development.
  • Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory effects of nicotinic acid derivatives in LPS-stimulated macrophages. The study highlighted the ability of these compounds to reduce inflammatory markers effectively compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

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